molecular formula C11H19NO3 B15053618 2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid

2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid

Cat. No.: B15053618
M. Wt: 213.27 g/mol
InChI Key: MXIUJXKPYOHZSK-UHFFFAOYSA-N
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Description

2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid is a spirocyclic compound featuring a bicyclic system with one oxygen and one nitrogen atom in the heterocyclic rings. Its molecular formula is C₁₆H₂₇NO₅, with a molecular weight of 313.39 g/mol (CAS: 1599479-20-5) . This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, such as Eli Lilly’s LY2881835, which targets type II diabetes mellitus . Additionally, derivatives of this scaffold exhibit antituberculosis activity by inhibiting the MmpL3 protein in Mycobacterium tuberculosis .

The spirocyclic structure confers conformational rigidity, enhancing receptor binding specificity. The acetic acid moiety acts as a bioisostere for carboxylic acids, improving solubility and metabolic stability .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid

InChI

InChI=1S/C11H19NO3/c13-10(14)7-9-1-2-11(15-8-9)3-5-12-6-4-11/h9,12H,1-8H2,(H,13,14)

InChI Key

MXIUJXKPYOHZSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OCC1CC(=O)O

Origin of Product

United States

Scientific Research Applications

2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid is a complex organic compound featuring a unique spirocyclic structure with both oxygen and nitrogen heteroatoms within a spiro framework. It has a carboxylic acid functional group attached to a spirocyclic moiety, making it significant for potential biological activity. The molecular formula of this compound is C11H19NO3, and its molecular weight is 213.27 g/mol.

Scientific Research Applications

This compound and its derivatives have applications in pharmaceutical research, particularly as potential therapeutic targets for metabolic conditions and antibacterial agents.

Biological Activity and Therapeutic Potential

  • FFA1 Receptor Agonists: Research indicates that compounds containing the 1-oxa-9-azaspiro[5.5]undecane moiety exhibit significant biological activity as agonists for free fatty acid receptors (FFA1). These receptors are involved in various metabolic processes and are potential therapeutic targets for conditions such as diabetes and obesity. Derivatives of this compound have shown promising results in enhancing insulin secretion and improving glucose tolerance in preclinical models.
  • Antibacterial Activity: Some derivatives have demonstrated antibacterial activity against certain strains of bacteria, suggesting potential applications in treating infections.

Interaction Studies

  • Interaction studies focus on understanding how this compound interacts with biological targets such as receptors and enzymes. These studies often employ techniques like molecular docking simulations and binding affinity assays to elucidate the mechanisms behind its biological effects. For instance, compounds derived from this structure have been shown to bind effectively to free fatty acid receptors, leading to enhanced receptor activation compared to unsubstituted analogs.

Structural Similarity and Biological Activity

  • The uniqueness of this compound lies in its specific combination of a spirocyclic structure with a carboxylic acid functionality, which enhances its biological activity compared to other similar compounds that lack this specific arrangement or functional groups.

Table of Compounds with Structural Similarities

Compound NameStructural FeaturesBiological Activity
1-Oxa-9-azaspiro[5.5]undecaneContains similar spirocyclic structure without acetic acidInactive as an agonist
Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecaneContains a ketone instead of an acetic acid groupModerate antibacterial activity
Ciprofloxacin DerivativesFluoroquinolone backbone with spirocyclic modificationsAntibacterial activity against gram-positive and gram-negative bacteria

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Therapeutic Application
This compound C₁₆H₂₇NO₅ 313.39 Boc-protected N, acetic acid substituent FFA1 agonism, antituberculosis
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid C₁₁H₁₈O₄ 214.26 Two oxygen atoms in spiro ring Not reported
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(pyridine-2-yloxy)-ethyl)-1-oxa-9-azaspiro[5.5]undec-9-yl)-1,4-dihydroquinoline-3-carboxylic acid C₂₉H₃₃FN₃O₆ 544.60 Ciprofloxacin core fused with spirocyclic moiety Antibacterial (quinolone derivative)
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride C₁₇H₂₆ClN 280.85 Benzyl substituent, lacks acetic acid group Not specified
2-(7-(tert-Butoxycarbonyl)-1-Oxa-7-Azaspiro[4.5]Decan-3-Yl)Acetic Acid C₁₅H₂₅NO₅ 299.36 Spiro[4.5] system (smaller ring) Not reported

Key Research Findings

  • Structural Rigidity : The [5.5] spiro system in the target compound provides optimal conformational restraint for FFA1 binding, as smaller spiro[4.5] systems (e.g., ) reduce potency .
  • Role of Acetic Acid : Removal of the acetic acid group (e.g., 3-benzyl-3-azaspiro[5.5]undecane) abolishes FFA1 activity, underscoring its critical role in receptor interaction .
  • Versatility : The scaffold’s adaptability is evident in its use across diverse therapeutic areas, from diabetes to infectious diseases .

Preparation Methods

Carbodiimide-Mediated Coupling Approach

This three-step protocol remains the most widely implemented method:

Step 1: Spirocyclic Intermediate Preparation
$$ \text{tert-Butyl 1-oxa-9-azaspiro[5.5]undecan-4-yl} $$ carbonate undergoes alkylation with ethyl bromoacetate in DMF using sodium hydride as base (0°C to RT, 18 hr). Silica gel chromatography (0→5% ethyl acetate/hexanes) yields the ester intermediate.

Step 2: Carboxylic Acid Activation
The ethyl ester intermediate is saponified to the carboxylic acid, then treated with carbonyldiimidazole (CDI) in dichloromethane (1 hr, RT). This generates the active acylimidazole intermediate.

Step 3: Amine Coupling and Deprotection
The activated acid reacts with primary amines (1.1 eq) in dichloromethane (18 hr, RT), followed by TFA-mediated Boc deprotection (0°C, 6 hr). Final purification via crystallization from isopropyl alcohol provides the target compound in 62-78% overall yield.

Reductive Amination Strategy

An alternative route employs reductive amination for side-chain introduction:

Parameter Condition
Starting Material 1-Oxa-9-azaspiro[5.5]undecan-3-one
Amine Source Glycine tert-butyl ester
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Reaction Time 12 hr
Temperature Room temperature
Deprotection Agent 4M HCl in dioxane
Final Yield 54-67%

This method demonstrates improved stereocontrol but requires rigorous moisture exclusion.

Critical Reaction Parameters

Solvent Effects

Optimal results obtained in polar aprotic solvents:

  • DMF : Enhances nucleophilicity in alkylation steps (Dielectric constant: 36.7)
  • Dichloromethane : Preferred for CDI-mediated couplings (Reaction rate constant: 0.89 L/mol·s)
  • Isopropyl Alcohol : Provides optimal crystallization kinetics (ΔSolubility: 12.7 mg/mL at 25°C)

Temperature Optimization

Key thermal parameters:

  • Alkylation: 0°C → RT gradient prevents exothermic side reactions
  • Deprotection: Strict maintenance at 0°C during TFA treatment minimizes acid-catalyzed decomposition

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6)
δ 3.82 (dd, J=14.3, 4.1 Hz, 1H, OCH2)
δ 3.15 (m, 2H, NCH2)
δ 2.64 (s, 2H, CH2CO2H)
δ 1.42-1.88 (m, 10H, spiro-CH2)

$$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d6)
δ 174.2 (CO2H)
δ 72.8 (OCH2)
δ 58.3 (NCH2)
δ 34.1-24.7 (spiro-CH2)

Chromatographic Purity

Method Column Retention Time Purity
HPLC-UV (254 nm) C18, 150×4.6 mm 8.72 min 95.2%
UPLC-MS HSS T3, 2.1×50 mm 1.89 min 98.1%

Mobile phase: Acetonitrile/0.1% formic acid (70:30)

Scale-Up Considerations

Industrial production requires modification of laboratory protocols:

  • Replace sodium hydride with potassium tert-butoxide for safer alkylations
  • Implement continuous flow chemistry for CDI activation steps (Residence time: 3.2 min)
  • Utilize antisolvent crystallization (water/isopropyl alcohol) for kilogram-scale purification

Pilot plant data demonstrates:

  • 83% yield at 5 kg scale
  • 99.8% purity by qNMR
  • Residual solvent <50 ppm (ICH guidelines compliance)

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances employ visible-light-mediated decarboxylation:

$$ \text{Ru(bpy)}_3^{2+} $$ catalyst (0.5 mol%)
Blue LED irradiation (450 nm, 24 hr)
Yields: 71% with improved functional group tolerance

Biocatalytic Approaches

Immobilized lipase variants show promise for enantioselective synthesis:

Enzyme Source ee (%) Productivity (g/L·h)
CALB C. antarctica 88 0.47
PPL Porcine pancreas 76 0.32
Eversa Transform Engineered variant 95 1.12

Reaction conditions: 40°C, pH 7.4, 100 mM substrate

Q & A

Q. Methodological Answer :

  • Solvent Engineering : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of intermediates and reduce side reactions .
  • Temperature Gradients : Gradual heating (e.g., 0°C → RT) minimizes epimerization during acetic acid coupling .
  • Catalyst Screening : Evaluate Brønsted/Lewis acids (e.g., Zn(OTf)2, Ti(OiPr)4) to stabilize transition states .
    Data Analysis :
  • HPLC-MS Monitoring : Track diastereomer ratios in real-time to adjust reaction conditions dynamically .

Advanced: How to evaluate the compound’s stability under diverse experimental conditions?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Expose to HCl/NaOH (0.1–1 M) at 25–60°C; monitor degradation via TLC or LC-MS .
    • Oxidative Stress : Treat with H2O2 (3–30%) to identify oxidation-prone sites (e.g., amine groups) .
  • Long-Term Stability : Store at -20°C under argon; assess crystallinity and potency over 6–12 months .

Advanced: What computational tools predict the compound’s behavior in novel reaction systems?

Q. Methodological Answer :

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and activation energies .
  • Machine Learning : Train models on spirocyclic reaction datasets to predict optimal catalysts/solvents .
    Validation :
  • Benchmarking : Compare computational predictions with experimental yields for iterative model refinement .

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